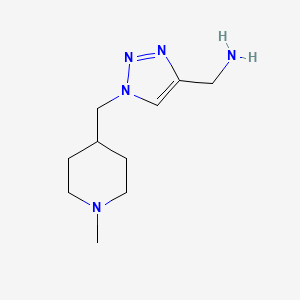

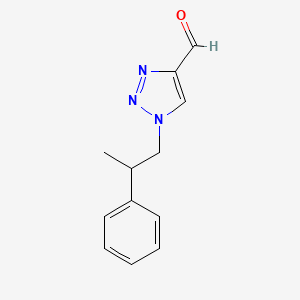

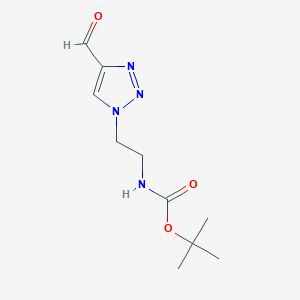

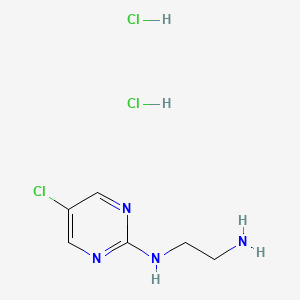

![molecular formula C11H12ClN5 B1481353 6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine CAS No. 2097996-85-3](/img/structure/B1481353.png)

6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine

Overview

Description

6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine is a heterocyclic compound, with a pyridine ring and an imidazopyrazine ring connected by a single bond. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. This compound has been studied extensively in the last decade due to its potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Chemistry and Properties of Heterocyclic Compounds

Heterocyclic compounds, especially those containing pyridine, pyrazine, and imidazole rings, have been the focus of considerable research due to their versatile chemical properties and potential applications. Studies have emphasized the synthesis, structural characterization, and the broad spectrum of biological and electrochemical activities these compounds exhibit. For example, the review by Boča, Jameson, and Linert (2011) provides a comprehensive overview of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), underscoring the significance of such structures in coordination chemistry and their potential as ligands in complex compounds (Boča, Jameson, & Linert, 2011).

Applications in Organic Synthesis and Catalysis

The utility of heterocyclic N-oxide derivatives in organic synthesis and catalysis has been highlighted, showcasing their role as versatile intermediates. Li et al. (2019) discussed the significance of heterocyclic N-oxide motifs, including those derived from pyridine and imidazole, in forming metal complexes, designing catalysts, and their medicinal applications, demonstrating the broad utility of such structures in advanced chemistry and drug development (Li et al., 2019).

Potential in Medicinal Applications

Compounds featuring imidazole and pyrazine structures have been explored for their potential in various medicinal applications. This includes their use as core structures in the development of novel central nervous system (CNS) acting drugs. Saganuwan (2017) discussed functional chemical groups, including those found in heterocycles like pyridine, pyrazine, and imidazole, as promising leads for synthesizing compounds with potential CNS activity (Saganuwan, 2017).

Mechanism of Action

- The primary target of this compound is likely a specific protein or enzyme within the cell. Unfortunately, I couldn’t find specific information on the exact target for this particular compound. However, given its structural features (including the imidazo[1,2-a]pyrazine scaffold), it may interact with kinases, receptors, or other cellular proteins involved in signaling pathways .

- The compound’s downstream effects depend on the specific target. For instance:

Target of Action

Biochemical Pathways

properties

IUPAC Name |

6-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5/c12-9-6-15-11-7-16(3-4-17(9)11)10-2-1-8(13)5-14-10/h1-2,5-6H,3-4,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEFMZBTQGHUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Cl)CN1C3=NC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.